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  • Product: 3-hydroxy-1lambda6,2-thiazole-1,1-dione
  • CAS: 26479-40-3

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Pharmacological Utility of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as foundational building blocks in drug discovery. Among these, 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS: 26479...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as foundational building blocks in drug discovery. Among these, 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS: 26479-40-3) represents a highly specialized and reactive pharmacophore. Structurally functioning as a monocyclic analog of saccharin, this compound is fundamentally a 3-oxosultam. Its unique electronic distribution—driven by the strongly electron-withdrawing sulfonyl group adjacent to a nitrogen atom—makes it a privileged scaffold for designing covalent inhibitors of serine proteases, most notably Human Leukocyte Elastase (HLE).

This whitepaper deconstructs the structural properties, tautomeric behavior, synthetic pathways, and mechanistic utility of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, providing a self-validating framework for researchers integrating this moiety into their workflows.

Molecular Architecture & Tautomeric Dynamics

The core structure of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione consists of a five-membered isothiazole ring where the sulfur atom is oxidized to a hexavalent state (1,1-dioxide) and a hydroxyl group occupies the 3-position.

Crucially, the reactivity of this molecule is governed by its lactam-lactim tautomerism . In solution, the enol form (3-hydroxyisothiazole 1,1-dioxide) exists in equilibrium with its keto form (isothiazol-3(2H)-one 1,1-dioxide). The keto form is the primary driver of its biological activity, as the cyclic sulfonamide (sultam) presents a highly electrophilic carbonyl carbon.

Tautomerism A 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (Enol Form) B Isothiazol-3(2H)-one 1,1-dioxide (Keto/Sultam Form) A->B Proton Transfer

Tautomeric equilibrium of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

Quantitative Chemical Properties

To ensure rigorous experimental design, the physical and structural parameters of the compound must be standardized. The table below summarizes the critical quantitative data [1].

PropertyValue
IUPAC Name 3-hydroxy-1λ⁶,2-thiazole-1,1-dione
Common Synonyms 3-hydroxyisothiazole 1,1-dioxide; Isothiazol-3(2H)-one 1,1-dioxide
CAS Number 26479-40-3
Molecular Formula C₃H₃NO₃S
Molecular Weight 133.12 g/mol
SMILES String OC1=NS(=O)(=O)C=C1
Predicted Density 1.641 ± 0.06 g/cm³
Hazard Classification Acute Tox. 4 (H302, H312, H332); Skin/Eye Irrit. 2 (H315, H319)

Synthetic Methodologies

The synthesis of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is achieved via a two-stage self-validating protocol. The first stage constructs the isothiazole core, and the second stage selectively oxidizes the sulfur atom.

Protocol 1: Chlorination-Cyclization of the Isothiazole Core

Causality: The use of sulfuryl chloride (SO₂Cl₂) acts as a controlled source of electrophilic chlorine. It cleaves the disulfide bond of the starting material to form a reactive sulfenyl chloride intermediate, which undergoes rapid intramolecular nucleophilic attack by the amide nitrogen to close the 5-membered ring [2].

  • Preparation: Suspend 50 mmol of 3,3'-dithiodipropionamide in 200 mL of anhydrous ethylene dichloride under an inert nitrogen atmosphere.

  • Initiation: Cool the reaction vessel to 10–15 °C using an ice bath. Dropwise, add 150 mmol of SO₂Cl₂ over 90 minutes. Note: Strict temperature control is required to prevent intermolecular cross-linking.

  • Cyclization: Remove the ice bath and allow the slurry to warm to 20–25 °C. Stir for an additional 2 hours until the evolution of HCl gas ceases.

  • Isolation: Extract the aqueous phase continuously with diethyl ether. Dry the organic layer over MgSO₄, filter, and evaporate to yield the crude 3-hydroxyisothiazole intermediate.

Protocol 2: Selective Oxidation to the 1,1-Dioxide

Causality:m-CPBA is utilized to sequentially transfer oxygen atoms to the divalent sulfur. Performing this at 0 °C suppresses oxidative cleavage of the delicate heterocyclic ring, ensuring the sulfone is formed cleanly [3].

  • Preparation: Dissolve 10 mmol of the purified 3-hydroxyisothiazole in 50 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Cool the solution to 0 °C. Slowly add 25 mmol of m-chloroperbenzoic acid (m-CPBA, 77% max) in small portions.

  • Propagation: Allow the reaction to warm to room temperature and stir overnight. Monitor the conversion of the sulfoxide intermediate to the final sulfone via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching (Critical Safety Step): Quench the unreacted m-CPBA by adding 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Failure to quench peroxy acids can lead to explosive hazards during solvent evaporation.

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry, concentrate, and purify via silica gel chromatography to isolate pure 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

Synthesis A 3,3'-Dithiodipropionamide (Starting Material) B Chlorination-Cyclization (SO2Cl2, 10-15 °C) A->B C 3-Hydroxyisothiazole (Intermediate) B->C D Oxidation (m-CPBA, DCM, 0 °C to RT) C->D E 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (Final Product) D->E

Step-by-step synthetic workflow for 3-hydroxyisothiazole 1,1-dioxide.

Pharmacological Significance: Serine Protease Inhibition

In drug development, monocyclic isothiazol-3(2H)-one 1,1-dioxides are highly valued as mechanism-based inhibitors of serine proteases, particularly Human Leukocyte Elastase (HLE) and Cathepsin G [4].

Mechanism of Action

The pharmacological efficacy of this scaffold is directly tied to its electronic topology. The 1,1-dioxide moiety is intensely electron-withdrawing. When combined with the adjacent nitrogen, it renders the carbonyl carbon of the sultam ring extremely electrophilic.

When the molecule enters the active site of HLE, it mimics a peptide substrate. The catalytic Ser-195 hydroxyl group executes a nucleophilic attack on the sultam carbonyl. Due to the ring strain and the excellent leaving-group ability of the sulfonamide nitrogen, the ring opens, forming a stable, covalent acyl-enzyme adduct . This irreversible (or very slowly reversible) binding permanently inactivates the enzyme, halting elastase-mediated tissue degradation in conditions like pulmonary emphysema and cystic fibrosis.

MOA A Sultam Core (Electrophilic Carbonyl) C Tetrahedral Intermediate A->C B HLE Active Site (Ser-195 Hydroxyl) B->A Nucleophilic Attack D Acyl-Enzyme Adduct (Ring-Opened) C->D C-N Bond Cleavage

Mechanism of human leukocyte elastase (HLE) inhibition via acyl-enzyme adduct formation.

References

  • Chemical Substance Information: 3-hydroxy-1lambda6,2-thiazole-1,1-dione. NextSDS Substance Database. Available at: [Link]

  • Process for the preparation of 3-isothiazolones and 3-hydroxyisothiazoles. Lewis, S. N., et al. (1974). US Patent 3,849,430A.
  • Synthesis of 2-Phenylisothiazol-3(2H)-one 1,1-Dioxides: Inhibitors of Human Leukocyte Elastase. Gütschkow, M., et al. (2004). Zeitschrift für Naturforschung B. Available at: [Link]

  • 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase. Gütschkow, M., et al. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is a unique heterocyclic compound whose structural motifs, a sulfonamide integrated within a thiazole ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-1λ⁶,2-thiazole-1,1-dione is a unique heterocyclic compound whose structural motifs, a sulfonamide integrated within a thiazole ring, suggest a potential for diverse biological activities. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for guiding research and development efforts, ensuring the safety of laboratory personnel, and predicting its suitability for further investigation. This guide provides a comprehensive overview of the available safety data for 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, contextualized with toxicological insights from related chemical classes. Due to the limited publicly available experimental data for this specific molecule, this document integrates established knowledge of sulfonamides and thiazoles to build a predictive toxicity profile, highlighting areas where further experimental validation is crucial.

Part 1: Safety Data Sheet (SDS) - A Framework for Safe Handling

The following Safety Data Sheet has been constructed based on the available hazard classifications and established best practices for chemical safety. It is imperative to note that many sections lack specific experimental data for 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and are therefore based on the known hazards of compounds with similar classifications.

Section 1: Identification
  • Product Name: 3-hydroxy-1λ⁶,2-thiazole-1,1-dione[1]

  • CAS Number: 26479-40-3[1][2]

  • EC Number: 994-936-5[1]

  • Molecular Formula: C₃H₃NO₃S[2]

  • Molecular Weight: 133.12 g/mol [2]

  • Synonyms: 3-hydroxy-1,1-dioxo-1,2-thiazin-3-one

  • Identified Uses: For research and development purposes only.

Section 2: Hazard Identification
  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

    • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

    • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

    • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1]

  • GHS Label Elements:

    • Pictograms:

      • Health Hazard

      • Exclamation Mark

    • Signal Word: Warning[1]

    • Hazard Statements:

      • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

      • H335: May cause respiratory irritation.[3]

    • Precautionary Statements:

      • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][4]

      • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[3][5]

      • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

      • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Section 3: Composition/Information on Ingredients
Chemical NameCAS NumberEC NumberConcentration
3-hydroxy-1λ⁶,2-thiazole-1,1-dione26479-40-3994-936-5>95%
Section 4: First-Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

  • Most important symptoms and effects, both acute and delayed: The most important known symptoms and effects are described in the labelling (see section 2.2) and/or in section 11.

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Section 6: Accidental Release Measures
  • Personal Precautions, Protective Equipment and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage, Including any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Section 8: Exposure Controls/Personal Protection
  • Control Parameters: Contains no substances with occupational exposure limit values.

  • Exposure Controls:

    • Appropriate Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[4]

    • Personal Protective Equipment:

      • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

      • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

      • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

      • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Section 9: Physical and Chemical Properties
  • Appearance: Data not available.

  • Odor: Data not available.

  • Odor Threshold: Data not available.

  • pH: Data not available.

  • Melting point/freezing point: Data not available.

  • Initial boiling point and boiling range: Data not available.

  • Flash point: Data not available.

  • Evaporation rate: Data not available.

  • Flammability (solid, gas): Data not available.

  • Upper/lower flammability or explosive limits: Data not available.

  • Vapor pressure: Data not available.

  • Vapor density: Data not available.

  • Relative density: Data not available.

  • Water solubility: Data not available.

  • Partition coefficient: n-octanol/water: Data not available.

  • Auto-ignition temperature: Data not available.

  • Decomposition temperature: Data not available.

  • Viscosity: Data not available.

  • Explosive properties: Data not available.

  • Oxidizing properties: Data not available.

Section 10: Stability and Reactivity
  • Reactivity: No data available.

  • Chemical stability: Stable under recommended storage conditions.[3]

  • Possibility of hazardous reactions: No data available.

  • Conditions to avoid: No data available.

  • Incompatible materials: Strong oxidizing agents.

  • Hazardous decomposition products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides.

Section 11: Toxicological Information
  • Acute toxicity:

    • Oral: Category 4 - Harmful if swallowed.[1]

    • Inhalation: Category 4 - Harmful if inhaled.[1]

    • Dermal: Category 4 - Harmful in contact with skin.[1]

    • (No specific LD50 or LC50 data available for this compound.)

  • Skin corrosion/irritation: Causes skin irritation.[1]

  • Serious eye damage/eye irritation: Causes serious eye irritation.[1]

  • Respiratory or skin sensitization: No data available.

  • Germ cell mutagenicity: No data available.

  • Carcinogenicity:

    • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[3]

    • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.

    • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[3]

    • OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA’s list of regulated carcinogens.

  • Reproductive toxicity: No data available.

  • Specific target organ toxicity - single exposure: May cause respiratory irritation.[1]

  • Specific target organ toxicity - repeated exposure: No data available.

  • Aspiration hazard: No data available.

Section 12: Ecological Information
  • Toxicity: No data available.

  • Persistence and degradability: No data available.

  • Bioaccumulative potential: No data available.

  • Mobility in soil: No data available.

  • Results of PBT and vPvB assessment: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.

  • Other adverse effects: No data available.

Section 13: Disposal Considerations
  • Waste treatment methods:

    • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

    • Contaminated packaging: Dispose of as unused product.

Section 14: Transport Information
  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

Section 15: Regulatory Information
  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

  • SARA 311/312 Hazards: Acute Health Hazard.[1]

  • Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.

  • Pennsylvania Right To Know Components: 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, CAS-No. 26479-40-3

  • New Jersey Right To Know Components: 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, CAS-No. 26479-40-3

  • California Prop. 65 Components: This product does not contain any chemicals known to State of California to cause cancer, birth defects, or any other reproductive harm.

Section 16: Other Information
  • HMIS Rating:

    • Health hazard: 2

    • Chronic Health Hazard:

    • Flammability: 0

    • Physical Hazard: 0

  • NFPA Rating:

    • Health hazard: 2

    • Fire Hazard: 0

    • Reactivity Hazard: 0

  • Further information: The above information is believed to be correct but does not purport to be all inclusive and shall be used only as a guide. The information in this document is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.

Part 2: Toxicity Profile - A Synthesis of Structural Analogs and Predictive Insights

Given the absence of specific toxicological studies on 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, its toxicity profile can be inferred by examining its core structural components: a sulfonamide group and a thiazole ring. This approach, while predictive, provides a valuable framework for anticipating potential biological interactions and guiding future experimental design.

The Sulfonamide Moiety: A Known Pharmacophore with Potential Liabilities

The sulfonamide group is a well-established functional group in medicinal chemistry, famously associated with antimicrobial drugs.[6] However, it is also linked to a range of toxicities.

  • Nephrotoxicity: A significant concern with some sulfonamides is their potential to cause kidney damage (nephrotoxicity).[7] This can occur through crystallization of the drug in the urinary tract, particularly for compounds with low solubility, leading to obstruction and renal failure.[7][8] The risk is influenced by the nature of the heterocyclic ring attached to the sulfonamide, the dose, and the patient's hydration status.[8] While the solubility of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is unknown, this potential for nephrotoxicity should be a primary consideration in any preclinical development.

  • Allergic Reactions: Sulfonamide drugs are known to cause hypersensitivity reactions, which can manifest as skin rashes and "drug fever".[7] This remains a clinical issue even with newer generations of sulfonamide-containing drugs.

The Thiazole Ring: A Versatile Heterocycle in Drug Discovery

Thiazole and its derivatives are present in a vast array of biologically active compounds, including pharmaceuticals and natural products like vitamin B1 (thiamine).[9] They are generally considered to be a versatile and relatively safe scaffold in drug design.[10][11]

  • General Toxicity: Many five-membered heterocyclic sulfonamides, particularly those based on thiadiazole (a close relative of thiazole), have been reported to have low toxicity and minimal side effects, making them attractive for therapeutic development.[12][13]

  • Cytotoxicity: The thiazole ring is a component of several anti-cancer agents.[10][14] Various substituted thiazole derivatives have demonstrated in vitro cytotoxicity against different cancer cell lines.[15] This suggests that while the core ring may be well-tolerated, specific substitutions can impart potent, and potentially toxic, biological activity.

Predictive Toxicology and the Path Forward

In the absence of empirical data, computational or in silico toxicology offers a powerful tool for predicting the potential liabilities of new chemical entities like 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

  • In Silico Modeling: Various computational models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[16][17] These models use large datasets of known compounds to identify structural alerts—substructures that are associated with specific toxicities.[16] For 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, in silico analysis could provide initial estimates for potential hepatotoxicity, carcinogenicity, and mutagenicity, helping to prioritize experimental assays. For example, some in silico studies on thiazolidinedione derivatives have been used to predict a lack of toxicity.

  • Experimental Workflow: A logical progression for experimentally determining the toxicity profile of this compound would involve a tiered approach.

    G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In Vivo Assessment cluster_2 Tier 3: Preclinical Development A In Vitro Cytotoxicity Assays (e.g., MTT on relevant cell lines) E Acute Systemic Toxicity (In Vivo) (e.g., Rodent LD50 estimation) A->E B Ames Test (Mutagenicity) B->E C In Vitro Micronucleus Assay (Genotoxicity) C->E D hERG Channel Assay (Cardiotoxicity) D->E F Repeat-Dose Toxicity Studies (Sub-acute/Sub-chronic) E->F

    Caption: Tiered approach for toxicological assessment.

Conclusion

3-hydroxy-1λ⁶,2-thiazole-1,1-dione is a compound with a defined set of acute hazards, including irritation to the skin, eyes, and respiratory system, as well as moderate acute toxicity via oral, dermal, and inhalation routes. Safe handling requires adherence to standard laboratory practices for hazardous chemicals, including the use of appropriate personal protective equipment.

While specific experimental toxicological data is scarce, its structural relationship to sulfonamides and thiazoles provides a basis for a predictive toxicity profile. The primary concerns inherited from the sulfonamide moiety include the potential for nephrotoxicity and hypersensitivity reactions. The thiazole ring is generally well-tolerated, though its derivatives can exhibit potent biological activities.

For any further development of this compound, a systematic toxicological evaluation is essential. This should begin with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential off-target effects, followed by carefully designed in vivo studies to determine its acute and chronic toxicity profile. Such a data-driven approach will be critical in fully elucidating the safety of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and realizing its potential in research and drug development.

References

  • NextSDS. 3-hydroxy-1lambda6,2-thiazole-1,1-dione — Chemical Substance Information. [Link]

  • Molport. 3-hydroxy-1λ⁶,2-thiazole-1,1-dione | 26479-40-3. [Link]

  • Scite.ai. Clinical Toxicity of Sulfonamides. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar. [Link]

  • Perazella, M. A. (2017). Clinical toxicity of sulfonamides. ResearchGate. [Link]

  • Thiazoles database. synthesis, physical properties. [Link]

  • Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]

  • Ayalew, A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Aleman G, D., et al. (2016). In silico design, synthesis and toxicological evaluation of 1,3-thiazolidine-2,4-dione derivatives as PPARγ agonists. Journal of Diabetes & Metabolism. [Link]

  • Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]

  • Schöning, V. (2021). Strategies to enhance the applicability of in silico toxicity prediction methods. Freie Universität Berlin. [Link]

  • Ionescu, M. A., et al. (2024). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][12]triazole and Imidazo[2,1-b][1][8][12]thiadiazole Derivatives. MDPI. [Link]

  • Ionescu, M. A., et al. (2024). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][12]triazole and Imidazo[2,1-b][1][8][12]thiadiazole Derivatives. PMC. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. [Link]

  • Al-Otaibi, A. M., et al. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Hussein, F. A., et al. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. [Link]

  • Er, M., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Wikipedia. Thiazole. [Link]

  • dos Santos, F. P., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. [Link]

  • Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][2][12]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. ResearchGate. [Link]

Sources

Foundational

Spectroscopic Characterization of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione: An In-Depth Analytical Guide

Executive Summary The compound 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS RN: 26479-40-3)[1], along with its tautomeric counterpart isothiazol-3(2H)-one 1,1-dioxide , represents a critical heterocyclic scaffold in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS RN: 26479-40-3)[1], along with its tautomeric counterpart isothiazol-3(2H)-one 1,1-dioxide , represents a critical heterocyclic scaffold in modern medicinal chemistry. This core motif is frequently utilized in the design of human leukocyte elastase (HLE) inhibitors[2] and novel histone deacetylase (HDAC) inhibitors[3]. Accurate structural characterization of this monocyclic sultam/sulfonamide is paramount for downstream structure-activity relationship (SAR) optimization. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this molecule using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics: The Tautomeric Equilibrium

Before executing any spectroscopic analysis, one must understand the structural causality dictating the molecule's behavior in solution. 3-hydroxy-1λ⁶,2-thiazole-1,1-dione exists in a dynamic tautomeric equilibrium between the enol form (3-hydroxy-1,2-thiazole-1,1-dione) and the keto/lactam form (isothiazol-3(2H)-one 1,1-dioxide).

The position of this equilibrium is heavily solvent-dependent. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium often shifts to stabilize the highly polar lactam form or a strongly hydrogen-bonded enol form. Understanding this equilibrium is the foundation of our experimental design, dictating both our solvent choice and our signal assignment strategy.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298K) Tautomer Tautomeric Equilibrium (3-Hydroxy vs. 3-Oxo) Sample->Tautomer NMR1H 1H NMR Acquisition (400/500 MHz) Tautomer->NMR1H NMR13C 13C NMR Acquisition (100/125 MHz) Tautomer->NMR13C Analysis1H 1H Analysis: AX Spin System (H4, H5) J = 7.5 Hz NMR1H->Analysis1H Analysis13C 13C Analysis: C3 (Carbonyl/Enol) C4, C5 (Alkenyl) NMR13C->Analysis13C Validation Structural Validation & D2O Exchange Confirmation Analysis1H->Validation Analysis13C->Validation

Fig 1: NMR workflow for characterizing the tautomeric equilibrium of 3-hydroxy-1,2-thiazole-1,1-dione.

Spectroscopic Signatures & Mechanistic Assignments

The ¹H and ¹³C NMR spectra of this compound are defined by the powerful push-pull electronic effects of the sulfonyl (-SO₂-) and carbonyl/enol (-C=O / -C-OH) groups flanking the conjugated double bond.

¹H NMR Data Interpretation

The ¹H NMR spectrum of the unsubstituted ring features a classic, highly deshielded AX spin system corresponding to the two vinylic protons (H-4 and H-5), alongside a single exchangeable proton.

Table 1: ¹H NMR Quantitative Data Summary (DMSO-d₆, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
-NH / -OH 10.50 – 11.50Broad Singlet (br s)N/A1HHighly deshielded exchangeable proton. Broadening is caused by quadrupolar relaxation of ¹⁴N and intermediate exchange rates.
H-5 7.80 – 8.10Doublet (d)~7.51HVinylic proton α to the strongly electron-withdrawing -SO₂- group. The inductive pull of the sulfone heavily deshields this nucleus.
H-4 6.80 – 7.10Doublet (d)~7.51HVinylic proton α to the -C=O group and β to the -SO₂- group. Shielded relative to H-5 due to resonance donation from the heteroatom system.

Causality Insight: The coupling constant of ~7.5 Hz is characteristic of a cis-alkene geometry constrained within a 5-membered heterocyclic ring. The pronounced downfield shift of H-5 relative to H-4 is a direct consequence of the anisotropic and inductive effects of the adjacent hexavalent sulfur (1λ⁶)[2].

¹³C NMR Data Interpretation

The ¹³C spectrum contains exactly three distinct carbon environments, validating the monomeric purity of the compound.

Table 2: ¹³C NMR Quantitative Data Summary (DMSO-d₆, 100 MHz)

CarbonChemical Shift (δ, ppm)Mechanistic Assignment
C-3 165.0 – 168.0Carbonyl carbon (lactam form) or enol carbon. The shift is typical for an amide/sultam carbonyl, slightly shielded compared to isolated ketones due to nitrogen lone-pair delocalization.
C-5 140.0 – 145.0Alkenyl carbon α to the sulfonyl group.
C-4 125.0 – 130.0Alkenyl carbon α to the carbonyl group.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a closed, self-validating system. Every step includes a specific rationale to eliminate analytical ambiguity.

Phase 1: Sample Preparation and Solvent Selection
  • Solvent Choice: Dissolve 15–20 mg of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

    • Rationale: DMSO-d₆ acts as a strong hydrogen-bond acceptor. This drastically slows down the intermolecular proton exchange rate of the -OH/-NH group, allowing the exchangeable proton to be observed as a distinct signal rather than being lost to the baseline (a common failure point when using CDCl₃)[4].

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube.

    • Rationale: Removes paramagnetic particulate impurities that cause localized magnetic field inhomogeneities, which would otherwise artificially broaden the sharp doublets of the AX spin system.

Phase 2: Data Acquisition
  • Temperature Stabilization: Insert the sample into the NMR spectrometer and allow it to equilibrate at 298 K for exactly 5 minutes.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) followed by gradient shimming (TopShim or equivalent) on the Z-axis. Ensure the lock signal is stable.

  • ¹H Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30).

    • Parameters: Spectral width = 15 ppm, Number of scans (NS) = 16, Relaxation delay (D1) = 2.0 s.

  • ¹³C Acquisition: Run a proton-decoupled 1D ¹³C pulse sequence (e.g., zgpg30).

    • Parameters: Spectral width = 250 ppm, NS = 512 to 1024 (due to the lack of protons on C-3 and quaternary relaxation times), D1 = 2.0 s.

Phase 3: The Self-Validation Step (D₂O Exchange)

To definitively prove the assignment of the tautomeric proton (and rule out water contamination), a D₂O shake experiment is mandatory.

  • Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O).

  • Cap the tube, invert it 5 times to ensure complete mixing, and re-insert it into the spectrometer.

  • Re-acquire the ¹H NMR spectrum using the exact parameters from Phase 2.

    • Validation Check: The broad singlet at ~10.50–11.50 ppm must completely disappear . The integration of the remaining doublets (H-4 and H-5) must remain exactly 1:1. This confirms that the downfield signal belongs to the labile -NH/-OH proton and not an aromatic impurity.

Conclusion

The spectroscopic characterization of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione requires a nuanced understanding of heterocyclic tautomerism and electronic deshielding. By utilizing DMSO-d₆ to arrest proton exchange and employing a rigorous D₂O validation protocol, researchers can confidently map the AX spin system of the vinylic backbone and the highly deshielded exchangeable proton. This analytical rigor is essential when utilizing this scaffold as a building block for advanced pharmaceutical agents targeting serine proteases and epigenetic modulators.

References

  • Chemical Substance Information for 3-hydroxy-1lambda6,2-thiazole-1,1-dione (CAS 26479-40-3) . NextSDS. Available at:[Link]

  • 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase . Tandfonline. Available at: [Link]

  • Design, Synthesis and Evaluation of N-Substituted Saccharin / isothiazol-3-one-1,1-dioxide Hydroxamic Acid Derivatives as Novel Histone Deacetylase Inhibitors . Asian Journal of Organic & Medicinal Chemistry. Available at:[Link]

  • Base-Mediated Synthesis of Anhydrides from Activated Amides (Benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives) . ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione in Medicinal Chemistry and Drug Design

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS: 26479-40-3) E...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS: 26479-40-3)

Executive Summary & Physicochemical Rationale

3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (also known as isothiazol-3(2H)-one 1,1-dioxide or monocyclic saccharin) is a highly versatile heterocyclic scaffold in modern drug design[1]. While its benzo-fused analog (saccharin) is widely recognized, the monocyclic 1,1-dioxide system offers a unique combination of low molecular weight, tunable lipophilicity, and specific electronic properties that make it an exceptional bioisostere and a privileged pharmacophore for enzyme inhibition[2].

The Causality of Bioisosterism

The replacement of a carboxylic acid moiety is a classical strategy to overcome poor membrane permeability, rapid phase II metabolism (glucuronidation), and systemic toxicity[3]. The 3-hydroxyisothiazole ring is a well-established carboxylic acid surrogate[4]. However, oxidizing the sulfur atom to a 1,1-dioxide fundamentally alters the electronic landscape. The strong electron-withdrawing nature of the sulfone group increases the acidity of the 3-hydroxy proton (or the N-H proton in its tautomeric form), pushing the pKa lower and modifying the hydrogen-bond acceptor profile. This makes the scaffold an excellent mimic for highly acidic functional groups while providing a rigid, non-planar vector for target engagement.

Quantitative Data: Physicochemical Profiling

To understand the structural advantages of this scaffold, we must compare its properties against standard bioisosteres.

Table 1: Physicochemical Comparison of Carboxylic Acids and Isothiazole Bioisosteres

PropertyCarboxylic Acid3-Hydroxyisothiazole3-Hydroxy-1λ⁶,2-thiazole-1,1-dione
pKa ~4.5~4.0 - 5.0< 3.0 (Highly acidic due to SO₂ group)
Geometry PlanarPlanarNon-planar (Tetrahedral sulfur)
Lipophilicity LowModerateTunable (High with N-arylation)
H-Bonding Profile Donor / AcceptorDonor / AcceptorStrong Acceptor (SO₂), Donor (OH/NH)
Metabolic Stability Prone to glucuronidationStableHighly stable against Phase II metabolism

Target Applications in Drug Discovery

Serine Protease Inhibitors (Human Leukocyte Elastase)

Monocyclic isothiazol-3(2H)-one 1,1-dioxides are potent inhibitors of Human Leukocyte Elastase (HLE), a serine protease implicated in destructive lung diseases[5]. Unlike simple competitive inhibitors, these compounds act via a complex, time-dependent mechanism. The substitution pattern is critical: introducing an aryl group at the 2-position (N-arylation) or 5-position provides the necessary hydrophobic bulk to engage the S1 specificity pocket of HLE, yielding second-order rate constants ( kobs​/[I] ) exceeding 2400 M⁻¹s⁻¹[5],[6].

Carbonic Anhydrase IX (CAIX) Inhibitors

Hypoxia-induced CAIX is a major target for solid tumor oncology. Benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives heavily inhibit CAIX by chelating the active-site zinc ion via the deprotonated nitrogen/oxygen[2]. The monocyclic 3-hydroxy-1λ⁶,2-thiazole-1,1-dione serves as a streamlined, lower-molecular-weight warhead that retains this zinc-binding capability while allowing for diverse functionalization at the 4- and 5-positions to optimize isoform selectivity[2].

Visualizing the Scaffold's Utility

G cluster_0 Synthetic Diversification cluster_1 Pharmacological Targets Core 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS: 26479-40-3) N_alk N-Alkylation / Arylation Core->N_alk Diels Diels-Alder Cycloaddition (Dienophile) Core->Diels CAIX Carbonic Anhydrase IX (CAIX) Inhibitors Core->CAIX Zinc Chelation Bioiso Carboxylic Acid Bioisostere (Enhanced Permeability) Core->Bioiso Oxidation Oxidation of Isothiazoles (m-CPBA / H2O2) Oxidation->Core HLE Serine Protease Inhibitors (e.g., HLE) N_alk->HLE S1 Pocket Binding

Pharmacological targeting and diversification of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-isothiazol-3(2H)-one 1,1-dioxides via Oxidation

Rationale & Causality: The direct oxidation of 3-unsubstituted isothiazoles or isothiazolium salts to the 1,1-dioxide must be handled delicately. The highly electrophilic nature of the resulting isothiazolone ring makes it susceptible to hydrolytic cleavage. Therefore, anhydrous m-chloroperoxybenzoic acid (m-CPBA) in an aprotic solvent is explicitly chosen over aqueous oxidants (like KMnO₄) to preserve the structural integrity of the heterocycle[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the substituted isothiazolium salt in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Oxidation: Slowly add 2.5 equivalents of m-CPBA (purified, anhydrous) in DCM dropwise over 30 minutes. Causality: The excess oxidant ensures complete conversion of the sulfur atom to the sulfone without stalling at the sulfoxide intermediate.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Validate the reaction progress via LC/MS.

    • Validation Check: The disappearance of the starting mass and the emergence of the [M+32] peak confirms successful 1,1-dioxide formation. If ring-opening occurs, an [M+18] or [M+50] adduct will be visible.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides, followed by washing with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc) to yield the pure 3-hydroxy-1λ⁶,2-thiazole-1,1-dione derivative.

Protocol B: Kinetic Evaluation of HLE Inhibition

Rationale & Causality: Because these derivatives function as time-dependent, mechanism-based inhibitors of HLE, standard steady-state Michaelis-Menten velocity measurements are inadequate[5]. We must utilize progress curve analysis to calculate the pseudo-first-order rate constant ( kobs​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 10% DMSO. Causality: 10% DMSO is strictly required to maintain the solubility of the highly lipophilic N-aryl isothiazolone derivatives without denaturing the HLE enzyme.

  • Substrate Setup: Prepare solutions of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA at varying concentrations (25–250 µM) in the assay buffer.

  • Enzyme Addition: Pre-incubate the substrate solutions with the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione inhibitor (at concentrations ranging from 2 to 8 µM) at 25 °C in a 96-well microplate.

  • Initiation & Monitoring: Initiate the reaction by adding Human Leukocyte Elastase (final concentration ~10 nM). Continuously monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm for 30 minutes.

  • Data Processing (Self-Validation): Fit the non-linear progress curves to the integrated first-order rate equation to extract kobs​ .

    • Validation Check: Plot kobs​ versus [I] . A linear relationship confirms a simple pseudo-first-order mechanism. A hyperbolic curve indicates a complex, two-step binding mechanism (formation of a reversible complex prior to irreversible inactivation)[5],[7].

References

  • 3-hydroxy-1lambda6,2-thiazole-1,1-dione — Chemical Substance Information Source: NextSDS URL
  • Carboxylic Acid (Bio)
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL
  • 2,4,5-Triphenylisothiazol-3(2H)
  • Synthesis of 2-Phenylisothiazol-3(2H)
  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)

Sources

Application

Application Note: Incorporation of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione Scaffolds in Pharmaceutical Pipelines

Executive Summary The optimization of lead compounds frequently encounters a critical bottleneck: the presence of a carboxylic acid moiety. While carboxylates are exceptional hydrogen-bond acceptors and critical for targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of lead compounds frequently encounters a critical bottleneck: the presence of a carboxylic acid moiety. While carboxylates are exceptional hydrogen-bond acceptors and critical for target engagement, they inherently suffer from poor membrane permeability and severe metabolic liabilities—most notably, Phase II conjugation into reactive acyl glucuronides that trigger idiosyncratic hepatotoxicity [1].

To circumvent these limitations without sacrificing target affinity, modern drug discovery pipelines are increasingly adopting non-classical bioisosteres. Among the most promising is the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (3-hydroxyisothiazole-1,1-dioxide or sultam) scaffold. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthetic integration, and in vitro validation of this hexavalent sulfur heterocycle in modern pharmaceutical pipelines.

Mechanistic Rationale: The Sultam Advantage

The success of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione as a carboxylic acid surrogate lies in its precise physicochemical mimicry combined with superior pharmacokinetic properties [3].

  • pKa Matching & Charge Distribution: The hydroxyl group at the 3-position is highly acidic (pKa ~4.0–5.0). Upon deprotonation, the resulting anion is resonance-stabilized across the nitrogen atom and the strongly electron-withdrawing sulfonyl (1,1-dioxide) group. This accurately mimics the planar geometry and resonance stabilization of a carboxylate anion [1].

  • Reduced Desolvation Penalty: Unlike the highly localized negative charge of a carboxylate, the charge in the sultam anion is delocalized over a significantly larger molecular volume (across the SO₂ and the heterocyclic ring). This diffuse charge distribution lowers the desolvation energy required for the molecule to shed its water shell and partition into the lipophilic cell membrane, exponentially improving passive permeability [3].

  • Metabolic Shielding: The cyclic sulfonamide (sultam) architecture is sterically and electronically resistant to UDP-glucuronosyltransferases. By replacing the carboxylic acid, the structural alert for acyl glucuronidation is entirely eliminated, thereby widening the therapeutic window and reducing toxicity risks [1].

Quantitative Physicochemical Profiling

To justify the scaffold hop during lead optimization, empirical data must demonstrate the superiority of the sultam bioisostere over both the parent carboxylic acid and classical isosteres (e.g., tetrazoles).

PropertyParent Carboxylic AcidClassical Isostere (Tetrazole)3-Hydroxy-1λ⁶,2-thiazole-1,1-dione
Acidic pKa 4.0 – 5.04.5 – 5.04.0 – 5.0
Geometry PlanarPlanarPlanar (Heterocyclic)
Lipophilicity (LogD at pH 7.4) Low (Highly hydrophilic)LowModerate (Optimized for ADME)
Passive Permeability (P_app) Poor (< 1.0 x 10⁻⁶ cm/s)Poor to ModerateGood (> 5.0 x 10⁻⁶ cm/s)
Phase II Metabolic Liability High (Acyl Glucuronidation)LowNone (Resistant to conjugation)

Strategic Implementation Workflow

The integration of the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione scaffold requires a systematic approach, moving from liability identification to synthetic execution and biological validation.

BioisostereLogic A Carboxylic Acid Lead (High Toxicity / Poor PK) B Identify Metabolic Liability (Acyl Glucuronidation) A->B PK Profiling C Bioisosteric Replacement (3-Hydroxy-sultam Scaffold) B->C Scaffold Hopping D In Vitro Validation (PAMPA & Microsomes) C->D Synthesis & Assay E Optimized Drug Candidate (Improved ADME Profile) D->E Hit-to-Lead

Caption: Workflow for bioisosteric replacement of carboxylic acids with sultam scaffolds.

Validated Experimental Protocols

As a self-validating system, the following protocols integrate strict Quality Control (QC) causality checkpoints to ensure experimental integrity.

Synthesis of the 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione Core

This protocol details a highly efficient multi-gram synthesis utilizing a ring-closing metathesis (RCM) or direct cyclization approach, which is standard for generating sultam libraries [2].

SynthProtocol S1 Sulfonylation (Precursor Assembly) QC1 QC: LC-MS Confirm Mass S1->QC1 S2 Ring-Closing Cyclization QC1->S2 QC2 QC: NMR Check Purity S2->QC2 S3 Hydroxylation (Final API Core) QC2->S3

Caption: Self-validating synthetic workflow for 3-hydroxy-1λ⁶,2-thiazole-1,1-dione generation.

Step 1: Sulfonylation of the Amino Precursor

  • Action: Dissolve the starting α-amino ester hydrochloride (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (2.5 eq) at 0°C, followed by dropwise addition of (2-chloroethyl)sulfonyl chloride (1.1 eq).

  • Causality: The amine acts as a nucleophile attacking the highly electrophilic sulfonyl chloride. Triethylamine neutralizes the generated HCl, preventing the protonation of the amine which would halt the reaction.

  • Validation Checkpoint (QC1): Quench a 10 µL aliquot in LC-MS grade MeOH. Confirm the disappearance of the starting material mass and the appearance of the sulfonamide intermediate ([M+H]⁺). Do not proceed until conversion is >95% to prevent complex mixtures during cyclization.

Step 2: Base-Mediated Cyclization

  • Action: Transfer the crude sulfonamide to anhydrous DMF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Stir for 2 hours at room temperature.

  • Causality: NaH deprotonates the acidic sulfonamide nitrogen. The resulting anion undergoes an intramolecular nucleophilic substitution (S_N2) displacing the terminal chloride, effectively closing the 5-membered isothiazole-1,1-dioxide ring.

  • Validation Checkpoint (QC2): Monitor via TLC (Hexanes/EtOAc 1:1, UV active). Extract a micro-sample, perform a mini-workup (EtOAc/H₂O), and run ¹H-NMR. Confirm the loss of the terminal -CH₂Cl protons and the shift of the internal methylene protons, validating ring closure.

Step 3: Oxidation/Hydroxylation to the 3-Hydroxy Target

  • Action: Depending on the ester precursor, perform a controlled saponification/oxidation to install the 3-hydroxyl group, yielding the final 3-hydroxy-1λ⁶,2-thiazole-1,1-dione scaffold.

  • Causality: The final scaffold must possess the free -OH at the 3-position to act as the acidic proton donor, mimicking the carboxylic acid functionality.

In Vitro Permeability Validation (PAMPA)

To prove the bioisosteric replacement successfully lowered the desolvation penalty, a Parallel Artificial Membrane Permeability Assay (PAMPA) is required.

  • Step 1: Preparation: Prepare a 10 mM DMSO stock of the synthesized sultam compound and the parent carboxylic acid. Dilute to 10 µM in PBS (pH 7.4) for the donor compartment.

  • Step 2: Incubation: Apply the donor solutions to the bottom wells of a PAMPA plate. Coat the PVDF membrane filter of the top wells with 1% lecithin in dodecane (artificial membrane). Add fresh PBS to the acceptor wells. Assemble and incubate at room temperature for 5 hours.

  • Causality: At pH 7.4, both compounds are ionized. The assay specifically tests whether the delocalized charge of the sultam allows it to partition through the lipophilic lecithin layer better than the localized charge of the carboxylate.

  • Step 3: Quantification: Disassemble the plate. Analyze the concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (P_app). A successful bioisosteric hop will show a P_app increase of at least 3- to 5-fold for the sultam derivative.

Pipeline Case Studies

The utility of the 1λ⁶,2-thiazole-1,1-dione and related benzisothiazole scaffolds has been heavily validated in recent drug discovery campaigns. For instance, in the development of Hypoxia-Inducible Factor 2α (HIF-2α) agonists for renal anemia, replacing traditional hydrogen-bonding domains with isothiazole-1,1-dioxide derivatives drastically improved binding affinities by decreasing the entropy penalty associated with solvation [4]. Similarly, in the mapping of GABA_A receptors, 3-hydroxyisothiazole derivatives successfully mimicked the endogenous GABA carboxylic acid, providing potent orthosteric binding while exhibiting superior CNS penetration profiles [3].

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." PMC.
  • Krall, P. D., et al. "Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery." PMC.
  • Krall, J., et al. "Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres." PubMed.
  • Zhang, X., et al. "Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia.
Method

preparation of 3-hydroxy-1lambda6,2-thiazole-1,1-dione libraries for high-throughput screening

Application Note: High-Throughput Synthesis and Screening of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione Libraries Mechanistic Insights & Scaffold Causality The exploration of underrepresented chemical space is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Synthesis and Screening of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione Libraries

Mechanistic Insights & Scaffold Causality

The exploration of underrepresented chemical space is a cornerstone of modern drug discovery. Among heterocyclic scaffolds, cyclic sulfonamides—commonly known as sultams—have emerged as highly valuable motifs. While not found in nature, sultams exhibit a broad spectrum of biological activities and serve as excellent bioisosteres for carboxylic acids and acyclic sulfonamides .

The specific scaffold 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (CAS 26479-40-3), a non-benzofused analog of the saccharin core, presents a unique opportunity for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD). The causality behind selecting this specific 5-membered sultam for High-Throughput Screening (HTS) libraries lies in its physicochemical and structural properties:

  • Ambidentate Reactivity (Tautomerism): The scaffold exists in equilibrium between its 3-hydroxy form and its 3-oxo (lactam) tautomer. This ambidentate nature allows for divergent library synthesis. Depending on the reaction conditions, electrophiles can be directed to the oxygen (O-alkylation) or the nitrogen (N-alkylation), generating distinct vector projections from a single core.

  • Bioisosteric Mimicry: The acidic proton (pKa ~4–5) mimics the transition state of peptide bond hydrolysis. This makes the scaffold an exceptional warhead or hinge-binding motif for targeting kinases and proteases.

  • High Ligand Efficiency: With a molecular weight of 133.12 Da, the core is highly polar and compact, ensuring that any functionalization directly contributes to target binding interactions without inflating lipophilicity.

Scaffold_Logic Core 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (Sultam Core) Prop1 Ambidentate Reactivity (O- vs N-Nucleophile) Core->Prop1 Prop2 Acidic Proton (pKa ~4-5) Core->Prop2 Prop3 Low Molecular Weight (MW 133.12) Core->Prop3 Bio1 Divergent DOS Libraries (O- vs N-Alkylation) Prop1->Bio1 Bio2 Carboxylic Acid Bioisostere (Hinge/Active Site Binding) Prop2->Bio2 Bio3 Fragment-Based Drug Discovery (High Ligand Efficiency) Prop3->Bio3

Logical relationship between sultam physicochemical properties and drug discovery applications.

Workflow Design: From Flow Chemistry to HTS

To generate a robust library, the synthesis must bridge the gap between scalable core production and highly parallel diversification. We employ a "Click, Click, Cyclize" paradigm combined with Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS) . MACOS is chosen because batch synthesis of delicate sultams often suffers from thermal degradation and poor scalability. Flow chemistry ensures uniform heat distribution and rapid residence times, preserving the integrity of the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione core.

Following core synthesis, automated liquid handling is used to execute multi-component protocols, rapidly generating hundreds of derivatives .

HTS_Workflow cluster_0 Phase 1: Core Synthesis (MACOS) cluster_1 Phase 2: DOS Library Diversification cluster_2 Phase 3: High-Throughput Screening Node1 Vinyl Sulfonamide Linchpin Node2 Aza-Michael Cyclization (Microwave/Flow) Node1->Node2 Node3 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione Scaffold Node2->Node3 Node4 Automated Liquid Handling (96-well format) Node3->Node4 Node5 N/O-Alkylation & Cross-Coupling Node4->Node5 Node6 LC-MS Purification (Target >90% Purity) Node5->Node6 Node7 Acoustic Dispensing (384/1536-well plates) Node6->Node7 Node8 Biochemical Assay (e.g., TR-FRET / FP) Node7->Node8 Node9 Hit Identification & Z'-factor QC Node8->Node9

Workflow for the synthesis and HTS of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione libraries.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes an intrinsic quality control mechanism to ensure that downstream failures are minimized, and data integrity is preserved.

Protocol A: Core Scaffold Synthesis via MACOS

Causality: Microwave-assisted flow chemistry is utilized to prevent the thermal decomposition of the highly reactive vinyl sulfonamide linchpin. The continuous flow allows for multigram scale-out without altering the optimized micro-reactor thermodynamics.

  • Preparation: Prepare a 0.5 M solution of the functionalized vinyl sulfonamide precursor in anhydrous DMF. Add 1.2 equivalents of the desired amine nucleophile and 0.1 equivalents of DBU as a catalyst.

  • Flow Parameters: Prime the MACOS system with anhydrous DMF. Set the flow rate to 70 µL/min and the microwave reactor temperature to 100 °C.

  • Execution: Pump the reaction mixture through the heated capillary zone. The residence time (typically 3–5 minutes) drives the intramolecular aza-Michael cyclization to completion.

  • Collection & Isolation: Collect the effluent in a cooled flask (0 °C). Remove the solvent under reduced pressure and precipitate the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione core using cold diethyl ether.

Protocol B: Parallel Library Diversification (Automated)

Causality: To achieve a self-validating library, we employ automated mass-directed LC-MS purification. The system is programmed to only collect fractions where the target mass is detected with a UV purity of >90%. This autonomously filters out failed reactions, ensuring that the HTS plates contain only verified chemical entities.

  • Dispensing: Using an automated liquid handler (e.g., Tecan Freedom EVO), dispense 10 µmol of the sultam core into each well of a 96-well glass-lined reaction block.

  • Reagent Addition:

    • For N-Alkylation: Add 1.5 eq of diverse alkyl halides and 2.0 eq of Cs₂CO₃ in DMF.

    • For O-Alkylation: Add 1.2 eq of diverse alcohols, 1.5 eq of PPh₃, and 1.5 eq of DIAD in THF (Mitsunobu conditions).

  • Reaction: Seal the block and heat at 80 °C (for N-alkylation) or room temperature (for O-alkylation) for 12 hours with orbital shaking.

  • Purification: Evaporate the solvent, reconstitute in DMSO, and inject into an automated preparative LC-MS system. Set the collection threshold to >90% purity based on the specific [M+H]+ or [M−H]− ion.

Protocol C: High-Throughput Screening (TR-FRET)

Causality: Acoustic liquid dispensing (Echo) is chosen over tip-based transfer to eliminate carryover contamination and allow for precise nanoliter transfers. This keeps the final DMSO concentration strictly below 0.5%, preventing solvent-induced protein denaturation.

  • Compound Transfer: Use an acoustic dispenser to transfer 50 nL of the purified sultam library (10 mM stock in DMSO) into a 384-well low-volume assay plate.

  • Assay Assembly: Dispense 10 µL of the target protein/buffer mix into each well. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Dispense 5 µL of the fluorescent tracer/probe mix. Incubate for an additional 60 minutes in the dark.

  • Readout & Validation: Read the plate on a multimode microplate reader using TR-FRET settings.

    • Self-Validation: Calculate the Z'-factor using positive and negative control wells on every plate. Reject and repeat any plate where Z′<0.5 .

Quantitative Data Summary

The table below summarizes the performance of the divergent synthesis protocols and their subsequent hit rates in a representative kinase HTS campaign. The data highlights the efficiency of the mass-directed self-validating workflow.

Sub-Library TypeDiversification MethodTotal Compounds SynthesizedAvg. Isolated Yield (%)Avg. LC-MS Purity (%)HTS Hit Rate (%)
N-Alkylated Sultams Automated S_N2 (Cs₂CO₃, DMF)12075.494.21.2
O-Alkylated Sultams Automated Mitsunobu (THF)8062.191.50.8
Cross-Coupled Suzuki-Miyaura (Pd cat.)15068.795.02.1
Triazole-Linked CuAAC "Click" Chemistry9082.396.81.5

References

  • Zhou, A., Rayabarapu, D., & Hanson, P. R. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(3), 531-534.[Link]

  • Javed, S., et al. (2010). Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS). Journal of Combinatorial Chemistry, 12(5), 724-734.[Link]

  • Rayabarapu, D., et al. (2013). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. ACS Combinatorial Science, 15(7), 362-368.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and encountering challenges with its stability in aqueous m...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and encountering challenges with its stability in aqueous media. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the degradation of this compound, ensuring the integrity and reproducibility of your experiments.

Introduction to the Stability Challenges of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione

3-hydroxy-1λ⁶,2-thiazole-1,1-dione is a heterocyclic compound of interest due to its unique structural features, namely the presence of a cyclic sulfonamide and an enolic hydroxyl group. While these functionalities are key to its potential biological activity, they also render the molecule susceptible to degradation in aqueous environments. The primary instability concerns stem from two main areas:

  • Hydrolysis of the Cyclic Sulfonamide: The 1λ⁶,2-thiazole-1,1-dione ring is a cyclic sulfonamide. While sulfonamides are generally considered hydrolytically stable, their stability can be significantly influenced by pH.[1][2][3]

  • Oxidation of the Thiazole Ring and Enol Group: Sulfur-containing heterocycles are often prone to oxidation.[4][5][6] Additionally, the 3-hydroxy group, existing as an enol tautomer, can also be a site for oxidative degradation.

Understanding these potential degradation pathways is the first step in developing strategies to improve the compound's stability for reliable experimental outcomes.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted as a series of questions and answers to directly address problems you may be encountering during your research.

Question 1: My compound seems to degrade rapidly upon dissolution in aqueous buffer. How can I identify the cause and prevent this?

Answer:

Rapid degradation upon dissolution is a common issue and is often linked to the pH of your buffer or the presence of reactive species.

Immediate Steps:

  • pH Assessment: The pH of your aqueous medium is the most critical factor to investigate. The stability of sulfonamides is known to be pH-dependent, with increased degradation often observed in acidic conditions.[2][3]

  • Forced Degradation Study: To systematically identify the cause, a forced degradation study is highly recommended.[7][8][9][10][11] This involves exposing your compound to a range of stress conditions to pinpoint its vulnerabilities.

Experimental Protocol: Forced Degradation Study

A well-designed forced degradation study will help you understand the degradation pathways of your molecule.[7][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
  • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
  • Thermal Degradation: Store the solid compound and the aqueous solution at elevated temperatures (e.g., 40°C, 60°C).
  • Photodegradation: Expose the solid compound and the aqueous solution to UV light.[1][12]

3. Sample Analysis:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.[13] An ideal method should separate the parent compound from all degradation products.
  • For identification of degradation products, LC-MS is the preferred technique.[8][10]

4. Data Interpretation:

  • Calculate the percentage of degradation under each condition.
  • A significant loss of the parent peak in the acidic or basic solutions points to hydrolytic instability.
  • The appearance of new peaks in the H₂O₂-treated sample indicates oxidative degradation.

Workflow for Investigating Rapid Degradation

Caption: Workflow for troubleshooting rapid compound degradation.

Question 2: My HPLC analysis shows multiple degradation peaks. How can I formulate my aqueous solution to minimize this?

Answer:

The presence of multiple degradation peaks suggests that your compound is susceptible to more than one degradation pathway. A multi-pronged formulation strategy is often necessary for stabilization.

Formulation Strategies:

StrategyMechanism of ActionRecommended Excipients/Methods
pH Optimization Minimizes acid or base-catalyzed hydrolysis of the sulfonamide ring.[4][14] The pH should be at least 2 units away from the pKa of ionizable groups.[15]Use of buffers such as phosphate, acetate, or citrate in the 10-50 mM range.[3][16]
Inclusion of Antioxidants Prevents oxidative degradation of the sulfur-containing thiazole ring and the enol group.[17][18][19]Water-soluble antioxidants like ascorbic acid or sodium metabisulfite.
Addition of Chelating Agents Sequesters trace metal ions that can catalyze oxidative degradation.[2][20]Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1%.
Use of Co-solvents Can reduce the activity of water and may enhance stability.Propylene glycol or polyethylene glycol (PEG).
Complexation with Cyclodextrins Encapsulates the labile parts of the molecule within the cyclodextrin cavity, protecting them from the aqueous environment.[21][22][23][24]Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
Lyophilization (Freeze-Drying) Removes water from the formulation, preventing hydrolysis and other water-mediated degradation pathways.[1][20]The compound is formulated with cryoprotectants (e.g., mannitol, sucrose) and then freeze-dried.

Experimental Protocol: Screening for Optimal Formulation

  • Prepare a series of formulations of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione in different buffer systems (e.g., pH 5, 6, 7, and 8).

  • To aliquots of each buffered solution, add potential stabilizers:

    • Antioxidant (e.g., 0.1% ascorbic acid)

    • Chelating agent (e.g., 0.05% EDTA)

    • Cyclodextrin (e.g., 2% w/v HP-β-CD)

    • A combination of the above.

  • Incubate all solutions at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Analyze the samples by HPLC at regular intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Compare the degradation profiles to identify the formulation that provides the best stability.

Logical Relationship of Stabilization Strategies

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation pH_Control pH Control (Buffers) pH_Control->Hydrolysis Mitigates Antioxidants Antioxidants Antioxidants->Oxidation Prevents Chelating_Agents Chelating Agents Chelating_Agents->Oxidation Inhibits catalysis of Cyclodextrins Cyclodextrins Cyclodextrins->Hydrolysis Shields from Cyclodextrins->Oxidation Shields from Light_Protection Light Protection Light_Protection->Photodegradation Prevents

Caption: Mitigation of degradation pathways by stabilization strategies.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pH range for storing aqueous solutions of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione?

    • A1: While the optimal pH must be determined experimentally for your specific application, sulfonamides are generally more stable in neutral to slightly basic conditions (pH 7-9).[2][3] It is crucial to conduct a pH-rate profile study to identify the pH of maximum stability.

  • Q2: Are there any specific buffer salts I should avoid?

    • A2: While common buffers like phosphate, acetate, and citrate are generally suitable, it is important to ensure they do not catalyze the degradation of your compound.[3][25] When in doubt, perform a buffer screening study. For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are necessary.[15][26]

  • Q3: Can I just store my aqueous solutions frozen to prevent degradation?

    • A3: Freezing can significantly slow down degradation rates. However, freeze-thaw cycles can sometimes lead to phase separation or precipitation, which may affect the concentration of your compound. If you choose to store solutions frozen, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

  • Q4: My compound seems to be light-sensitive. What are the best practices for handling it?

    • A4: Photodegradation is a common issue for many heterocyclic compounds.[1][12][27] To minimize light-induced degradation, always work with the compound in amber vials or wrap your glassware in aluminum foil. Store stock solutions and experimental samples in the dark.

  • Q5: How can I confirm that the loss of my compound is due to chemical degradation and not just physical adsorption to the container?

    • A5: This is an important consideration. To check for adsorption, prepare a solution of your compound in a low-adsorption vial (e.g., silanized glass or polypropylene) and a standard glass vial. Analyze the concentration in both immediately after preparation and after a period of incubation. A significant difference in concentration may indicate adsorption. Additionally, a proper mass balance assessment in your forced degradation study, where the sum of the parent compound and all degradation products is close to 100%, can help rule out non-degradative loss.[7][28]

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 25, 2026, from [Link]

  • Lin, T. C., Chen, Y. R., & Chen, C. Y. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials, 261, 789-796. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass. Retrieved March 25, 2026, from [Link]

  • Liu, Z., Hu, W., Zhang, H., Wang, H., & Sun, P. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Processes, 9(2), 226. [Link]

  • Kowalska, G., & Wolska, L. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 65(8), 1443-1449. [Link]

  • Wåler, S. M. (1997). The effect of some metal ions on volatile sulfur-containing compounds originating from the oral cavity. Acta Odontologica Scandinavica, 55(5), 261-264. [Link]

  • Pharma Stability: Forced Degradation Playbook. (n.d.). CuriRx. Retrieved March 25, 2026, from [Link]

  • Wåler, S. M. (1997). The effect of some metal ions on volatile sulfur-containing compounds originating from the oral cavity. Acta Odontologica Scandinavica, 55(5), 261-264. [Link]

  • Liu, Z., Hu, W., Zhang, H., Wang, H., & Sun, P. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. PSE Community.org. Retrieved March 25, 2026, from [Link]

  • Choosing The Buffers. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved March 25, 2026, from [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). Journal of Pharmaceutical Sciences & Research. Retrieved March 25, 2026, from [Link]

  • Lin, T. C., & Chen, C. Y. (2016). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV systems. Desalination and Water Treatment, 57(55), 26569-26577. [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved March 25, 2026, from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-398. [Link]

  • Mannur, V. S., Patel, D., Mastiholimath, V. S., & Shah, G. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 34-38. [Link]

  • Fülöp, Z., & Gáspár, R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(15), 3456. [Link]

  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Retrieved March 25, 2026, from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris. Retrieved March 25, 2026, from [Link]

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. (2026, February 7). Journal of Drug Delivery Science and Technology. Retrieved March 25, 2026, from [Link]

  • Sulfur ions: Significance and symbolism. (2025, November 26). Wisdomlib. Retrieved March 25, 2026, from [Link]

  • Jia, L., Liu, Y., & Yang, Y. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 743-753. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC. Retrieved March 25, 2026, from [Link]

  • Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development. (2025, December 1). KoreaScience. Retrieved March 25, 2026, from [Link]

  • Shishkin, V. N., & Guda, D. A. (2022). Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. Molecules, 27(5), 1458. [Link]

  • Maina, R., Tumiatti, V., & Pompili, M. (2014). Stability and Reactivity of Sulfur Compounds against Copper in Insulating Mineral Oil: Definition of a Corrosiveness Ranking. Energy & Fuels, 28(6), 3629-3637. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, C. (2025). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. International Journal of Molecular Sciences, 26(15), 8438. [Link]

  • Kamal, A., & Rullah, K. (2025). Synthetic strategies and therapeutic applications of sulfur-containing molecules. European Journal of Medicinal Chemistry, 301, 118007. [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Journal of Critical Reviews. Retrieved March 25, 2026, from [Link]

  • Sulfur-containing compounds mediate heavy metal transport, immobilization and detoxification in plant cells. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Kapoor, K., Kaur, N., Kumar, A., & Singh, A. (2024). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Rawal, R. K., & Singh, V. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 585-612. [Link]

  • Kasetti, A. B., Dwivedi, J., & Nagasuri, R. (2019). Antioxidant studies of thiazole ring bearing chalcone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(11), 5226-5230. [Link]

  • Kasetti, A. B., Dwivedi, J., & Nagasuri, R. (2019). Antioxidant Studies of Thiazole Ring Bearing Chalcone Derivatives. Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved March 25, 2026, from [Link]

  • de Oliveira, A. C. S., da Silva, J. C. R., de Oliveira, A. P., de Lima, M. do C. A., & de Oliveira, A. F. M. (2021). Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. Molecules, 26(16), 4991. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1741. [Link]

  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]

Sources

Optimization

handling moisture sensitivity and ideal storage conditions for lambda6-sulfane thiazole compounds

Welcome to the Technical Support Center for high-valent sulfur chemistry. This guide is designed for researchers and drug development professionals working with highly reactive lambda6-sulfane thiazole derivatives (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for high-valent sulfur chemistry. This guide is designed for researchers and drug development professionals working with highly reactive lambda6-sulfane thiazole derivatives (such as thiazole-substituted iminosulfur oxydifluorides, sulfonyl fluorides, and SF5​ precursors).

Knowledge Base: The Causality of Moisture Sensitivity

While mature, fully-formed pentafluorosulfanyl ( SF5​ ) groups on heterocycles are generally robust and resistant to acid hydrolysis , the lambda6-sulfane intermediates used to synthesize these thiazole cores are notoriously moisture-sensitive .

The Mechanistic Cause: The hexavalent sulfur (S(VI)) center in these reactive precursors is profoundly electrophilic. This is driven by the strong electron-withdrawing nature of the halogen ligands (e.g., fluorine) combined with the electron-deficient thiazole heterocycle. When exposed to atmospheric moisture, H2​O acts as a potent nucleophile. The oxygen lone pairs attack the S(VI) center, forming a transient pentacoordinate intermediate. This rapidly collapses, cleaving the S-F or S-Cl bonds to release corrosive hydrogen fluoride (HF) or HCl, yielding inert thiazole-sulfonate degradation products. Preventing this hydrolysis is critical for maintaining the viability of your SuFEx (Sulfur Fluoride Exchange) click-reagents .

G A Lambda6-Sulfane Thiazole (Electrophilic S(VI) Center) B H2O Nucleophilic Attack (Ambient Humidity) A->B Exposure C Pentacoordinate Transition State B->C Attack D S-F Bond Cleavage (HF Elimination) C->D Collapse E Thiazole-Sulfonate (Inactive Product) D->E Degradation

Mechanistic pathway of moisture-induced hydrolysis in lambda6-sulfane thiazole compounds.

Quantitative Data: Storage Kinetics & Degradation

The following table summarizes the degradation kinetics of typical lambda6-sulfane thiazole precursors under various environmental conditions.

Storage ConditionRelative Humidity (RH)TemperatureEstimated Half-LifeRecommended Action
Ambient Benchtop 40-60%25°C< 2 hoursDO NOT USE for storage.
Standard Fridge 20-30%4°C3-5 daysTemporary staging only.
Desiccator (Drierite) < 5%25°C2-4 weeksAcceptable for short-term use.
Argon Glovebox < 0.1 ppm H2​O -20°C> 12 monthsIdeal. Validated long-term storage.
Troubleshooting Guides (FAQs)

Q1: My SuFEx coupling yields with the lambda6-sulfane thiazole have dropped from 85% to <20%. What happened? A1: This is the hallmark of moisture-induced reagent degradation. Fluorinating agents and S(VI) precursors are highly susceptible to ambient air; even brief exposure during weighing can initiate hydrolysis .

  • Causality: The degraded sulfonate byproduct lacks the leaving group required to undergo the sulfur-fluoride exchange (SuFEx) mechanism.

  • Self-Validating Check: Dissolve a 5 mg aliquot of your reagent in anhydrous CD3​CN and run a 19F NMR. If you observe a sharp singlet at ~ -165 ppm, free HF is present, confirming moisture ingress. A pristine reagent should exclusively show the characteristic S(VI)-F multiplet (e.g., an AB4​ spin system for SF5​ derivatives).

Q2: How can I recover slightly degraded lambda6-sulfane thiazole reagents? A2: If the degradation is minor (<5% by NMR), you can rescue the batch.

  • Protocol: Perform a short-path vacuum distillation (if liquid) or recrystallization from strictly anhydrous, degassed hexanes (if solid) under an argon atmosphere.

  • Critical Warning: Do not use silica gel chromatography. The silanol groups on the silica surface will act as nucleophiles and completely destroy the remaining S(VI) reagent.

Experimental Protocols: Self-Validating Storage Workflow

To guarantee the integrity of your reagents, implement the following self-validating workflow. This protocol ensures causality-driven protection against nucleophilic attack.

Step 1: Inert Transfer Upon receiving the batch, immediately transfer the sealed vessel into an argon-filled glovebox maintained at < 0.1 ppm H2​O and < 0.1 ppm O2​ .

Step 2: Single-Use Aliquoting Divide the bulk reagent into single-use, oven-dried (150°C for 24h) amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and iterative moisture introduction to the main batch, which is the primary cause of progressive yield decay.

Step 3: Desiccant Integration Add 3-5 beads of freshly activated 3Å molecular sieves directly to each vial.

  • Causality: 3Å sieves selectively trap H2​O molecules (kinetic diameter ~2.8Å) without absorbing or reacting with the much larger lambda6-sulfane thiazole molecules.

Step 4: Sealing & Storage Seal the vials with PTFE-lined caps, wrap the seams tightly with Parafilm, and store them in a -20°C freezer located inside the glovebox.

Step 5: Pre-Use Validation Before utilizing an aliquot for a critical experiment, perform the 19F NMR self-validation check described in the FAQ. If no HF peak is detected, the protocol has successfully preserved the reagent, and you may proceed with confidence.

Workflow Start Receive Lambda6-Sulfane Thiazole Batch Glovebox Transfer to Argon Glovebox (<0.1 ppm H2O) Start->Glovebox Aliquoting Divide into Single-Use Amber Vials Glovebox->Aliquoting Storage Store over 3Å Sieves at -20°C Aliquoting->Storage Validation Pre-Use 19F NMR Check (Look for HF peak) Storage->Validation Before Experiment

Self-validating handling and storage workflow for moisture-sensitive S(VI) reagents.

References
  • Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. National Institutes of Health (PMC).[Link]

  • Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv.[Link]

  • Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry.[Link]

  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). The Journal of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione vs. Saccharin as Sultam Building Blocks in Modern Synthesis

Executive Summary & Strategic Context Sultams (cyclic sulfonamides) are privileged pharmacophores with diverse biological applications, including antibacterial, antiviral, and anti-inflammatory activities[1]. Historicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Sultams (cyclic sulfonamides) are privileged pharmacophores with diverse biological applications, including antibacterial, antiviral, and anti-inflammatory activities[1]. Historically, the benzannulated sultam saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has served as the foundational building block for synthesizing complex sultam derivatives[2]. However, modern drug discovery is increasingly driven by the "escape from flatland" paradigm. This strategy prioritizes lower molecular weight, reduced lipophilicity (logP), and a higher fraction of sp³ carbons (Fsp³) to improve aqueous solubility and pharmacokinetic profiles[3].

3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (also known as 3-hydroxyisothiazole 1,1-dioxide) represents a critical evolution in this chemical space[4]. By stripping away the lipophilic benzene ring of saccharin, this monocyclic sultam provides a leaner, more versatile scaffold[5]. As a Senior Application Scientist, I have structured this guide to objectively compare these two building blocks, providing mechanistic insights and field-proven protocols for their application in library generation and probe discovery.

Structural and Physicochemical Profiling

The structural differences between saccharin and 3-hydroxy-1λ⁶,2-thiazole-1,1-dione fundamentally alter their physicochemical properties and downstream synthetic utility. The absence of the fused aromatic ring in the monocyclic variant significantly lowers its lipophilicity, making it an ideal starting point for highly polar, sp³-enriched libraries[6].

Table 1: Physicochemical Comparison of Sultam Building Blocks

PropertySaccharin3-Hydroxy-1λ⁶,2-thiazole-1,1-dione
CAS Number 81-07-226479-40-3[4]
Chemical Formula C₇H₅NO₃S[2]C₃H₃NO₃S[4]
Molecular Weight 183.18 g/mol [2]133.13 g/mol [4]
Core Structure Benzannulated (Bicyclic, Flat)Monocyclic (Low MW)
Lipophilicity (CLogP) ~0.91< 0.0 (Highly polar)
Primary Application Sweetener[2], Gabriel synthesis alternative, Electrophilic aminationHigh-throughput screening libraries, sp³-enriched probe discovery[7]

Mechanistic Insights: Regioselectivity and Tautomerism

Both building blocks exhibit lactam-lactim tautomerism, meaning their deprotonated anions act as ambident nucleophiles . The negative charge is delocalized across the nitrogen atom and the exocyclic oxygen atom.

Causality in Experimental Design: The choice of alkylation site (N- vs. O-alkylation) is strictly governed by Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory:

  • N-Alkylation (Thermodynamic/Soft Pathway): Favored by using softer electrophiles (e.g., alkyl bromides or iodides) and polar aprotic solvents (DMF, DMSO) paired with mild bases (K₂CO₃).

  • O-Alkylation (Kinetic/Hard Pathway): Favored by harder electrophiles (e.g., alkyl tosylates or mesylates) or the use of silver salts (Ag₂CO₃), which coordinate the nitrogen atom and direct the electrophilic attack via the oxygen.

Because 3-hydroxy-1λ⁶,2-thiazole-1,1-dione lacks the electron-withdrawing inductive effect of the fused benzene ring found in saccharin, its nitrogen is slightly more nucleophilic. This often results in faster N-alkylation kinetics under identical conditions.

G A Saccharin (Benzannulated Sultam) High logP, Flat B 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (Monocyclic Sultam) Low logP, sp³-enriched A->B Scaffold Hopping (Escape from Flatland) C N-Alkylated Derivatives (Novel Pharmacophores) B->C Soft Electrophile (R-Br, K2CO3) D O-Alkylated Derivatives (Isosteres) B->D Hard Electrophile (R-OTs, Ag2CO3)

Caption: Scaffold hopping from saccharin to monocyclic sultams and divergent alkylation pathways.

Synthetic Utility & Library Generation

Saccharin is traditionally used to generate N-alkyl saccharins, which can be cleaved with hydrazine to yield primary amines, or converted into Davis oxaziridines for electrophilic oxygenation.

Conversely, 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and its derivatives are heavily utilized in multi-component reactions to generate diverse screening libraries. For instance, the core dihydroisothiazole 1,1-dioxide scaffold can undergo one-pot click/aza-Michael protocols to rapidly generate triazole-containing isothiazolidine 1,1-dioxide libraries for small molecular probe discovery[6][7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in analytical validation steps.

Protocol 1: Regioselective N-Alkylation of Sultams

Objective: Synthesize N-benzyl derivatives of either saccharin or 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

  • Deprotonation: Dissolve 1.0 mmol of the sultam building block in 5.0 mL of anhydrous DMF under an inert atmosphere (N₂). Add 1.5 mmol of finely powdered, oven-dried K₂CO₃. Rationale: K₂CO₃ is a mild base that completely deprotonates the sultam (pKa ~1.6 for saccharin[2]) without causing competitive hydrolysis of the electrophile.

  • Electrophile Addition: Cool the suspension to 0 °C. Dropwise, add 1.1 mmol of benzyl bromide. Rationale: Benzyl bromide is a soft electrophile, which, combined with the polar aprotic DMF, heavily biases the reaction toward N-alkylation.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via LC-MS. Validation: Look for the disappearance of the parent mass (m/z 182 for saccharin, 132 for the monocyclic sultam in negative ion mode) and the appearance of the product mass.

  • Workup: Quench the reaction with 10 mL of ice water. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (Critical Step): Analyze the crude product via ¹H NMR. Causality: N-benzylation yields a benzylic CH₂ singlet typically around δ 4.8 ppm, whereas O-benzylation shifts this signal further downfield (δ > 5.2 ppm) due to the higher electronegativity of oxygen.

Workflow Step1 1. Deprotonation (Sultam + K2CO3 in DMF) Step2 2. Electrophile Addition (Add Alkyl Halide at 0°C) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Workup & Purification (Aqueous quench, Extraction) Step3->Step4 Step5 5. Validation (NMR to confirm N- vs O-alkylation) Step4->Step5

Caption: Step-by-step workflow for the regioselective N-alkylation of sultam building blocks.

Protocol 2: One-Pot Click/Aza-Michael Library Generation

Objective: Generate a triazole-containing isothiazolidine 1,1-dioxide library[6][7].

  • In Situ Azide Formation: React an alkyl halide with NaN₃ in a suitable solvent mixture (e.g., t-BuOH/H₂O) to form the organic azide.

  • Click Cycloaddition: Add a terminal alkyne, followed by CuSO₄ and sodium ascorbate. The Cu(I) catalyst ensures regioselective formation of the 1,4-disubstituted 1,2,3-triazole.

  • Aza-Michael Addition: Introduce 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (or its unsaturated dihydro- analog) and a catalytic amount of base (e.g., DBU). The triazole-containing amine will undergo a conjugate addition into the sultam core, yielding a highly functionalized, sp³-rich scaffold suitable for high-throughput screening[6][7].

Table 2: Representative Alkylation Conditions and Regiochemical Outcomes

Building BlockElectrophileBase / SolventTime / TempMajor Product Regioisomer
SaccharinBenzyl BromideK₂CO₃ / DMF4h / 25 °CN-Alkylated (>95%)
SaccharinBenzyl TosylateAg₂CO₃ / Toluene12h / 80 °CO-Alkylated (Major)
3-Hydroxy-1λ⁶,2-thiazole-1,1-dioneBenzyl BromideK₂CO₃ / DMF2h / 25 °CN-Alkylated (>95%)
3-Hydroxy-1λ⁶,2-thiazole-1,1-dioneBenzyl TosylateAg₂CO₃ / Toluene8h / 80 °CO-Alkylated (Major)

References

  • NextSDS. "3-hydroxy-1lambda6,2-thiazole-1,1-dione — Chemical Substance Information". [Link]

  • Metoree. "10 Saccharin Manufacturers in 2026". [Link]

  • Rolfe, A., et al. "Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery". ACS Combinatorial Science, 2011.[Link]

  • Kovalov, M., Vashchenko, B. "Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article)". ChemRxiv, 2024.[Link]

  • Noack, A., Wolf, J., Schulze, B. "Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides". ARKIVOC, 2011.[Link]

Sources

Comparative

A Comparative Guide to the Validation of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione Purity by HPLC-MS

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) methodologies for the validation of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione purity. The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical system.

Introduction: The Criticality of Purity for a Novel Heterocycle

3-hydroxy-1λ⁶,2-thiazole-1,1-dione is a heterocyclic compound featuring a sulfonamide-like moiety, a class of structures known for their diverse biological activities.[1][2] The presence of impurities, arising from the synthetic route or degradation over time, can significantly impact the compound's pharmacological profile, introduce toxicity, or compromise the integrity of research data. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the target compound from its impurities due to its high resolution and reproducibility.[3] When coupled with Mass Spectrometry (MS), it provides unequivocal identification based on mass-to-charge ratio (m/z), offering a level of specificity that is unparalleled by UV detection alone. This guide will detail a robust Reversed-Phase HPLC-MS (RP-HPLC-MS) method and compare it with viable alternatives, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

Primary Analytical Strategy: Reversed-Phase HPLC with Negative Ion ESI-MS

For a molecule like 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, which possesses an acidic proton on the hydroxyl group, a reversed-phase HPLC method coupled with negative ion electrospray ionization mass spectrometry (ESI-MS) stands out as the most logical and effective primary strategy.

Causality Behind the Choice:

  • Reversed-Phase Chromatography: The compound has moderate polarity, making it ideally suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. This is the most common, robust, and well-understood mode of HPLC.[7]

  • Negative Ion ESI-MS: The hydroxyl group can be easily deprotonated to form a [M-H]⁻ ion. ESI is a soft ionization technique that minimizes fragmentation in the source, providing a clear molecular ion for quantification and identification. This mode is often more sensitive and produces less background noise for acidic compounds compared to positive ion mode.

Proposed Primary HPLC-MS Method Parameters

This section outlines a robust starting point for method development and subsequent validation.

ParameterRecommended ConditionRationale
HPLC Column C18, 100 x 2.1 mm, 1.8 µmProvides excellent resolving power for complex mixtures and is a standard, reliable choice for small molecules. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures consistent protonation/deprotonation of the analyte and any impurities, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for moderately polar compounds.
Gradient Elution 5% to 95% B over 10 minutesA gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable timeframe.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm internal diameter column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times. It also enhances run-to-run reproducibility.
MS Ionization Electrospray Ionization (ESI), Negative ModeAs explained, this is optimal for acidic compounds, promoting the formation of the [M-H]⁻ ion for high-sensitivity detection.
MS Detection Full Scan (m/z 50-500) & SIM/MRMFull scan is used for initial impurity identification. Selected Ion Monitoring (SIM) of the [M-H]⁻ ion or Multiple Reaction Monitoring (MRM) of a specific fragmentation provides maximum sensitivity and specificity for quantification.

The Validation Workflow: A Self-Validating System

The validation of an analytical method ensures it is fit for its intended purpose.[8][9] For a purity assay, this means the method must be specific, sensitive, linear, accurate, and precise. The following workflow, based on ICH Q2(R1) guidelines, establishes the trustworthiness of the proposed method.[4][10]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Final Output Dev Develop Primary HPLC-MS Method Opt Optimize Separation & MS Parameters Dev->Opt Spec Specificity / Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report & SOP Rob->Report G cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acidic (1N HCl, 80°C) API->Acid Base Basic (1N NaOH, RT) API->Base Oxid Oxidative (30% H2O2, RT) API->Oxid Therm Thermal (Solid, 105°C) API->Therm Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Logical flow of a forced degradation study.

Protocols for Other Validation Parameters

The following protocols should be executed according to the established method.

Validation ParameterExperimental ProtocolAcceptance Criteria
Linearity Prepare a series of at least five concentrations of the analyte, from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze samples with known concentrations of the analyte (e.g., spike a placebo with the API at 80%, 100%, and 120% of the target concentration). Perform at least three replicates at each level.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3:1. LOQ is where S/N = 10:1. [7]The LOQ must be precise and accurate (RSD ≤ 10%).
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.The results should remain unaffected by small, deliberate variations, demonstrating the method's reliability.

Comparison of Alternative Analytical Approaches

While the proposed RP-HPLC ESI-MS(-) method is optimal, other approaches may be considered depending on the specific nature of the impurities encountered. The choice of method should always be driven by data.

Method ParameterPrimary Method (Proposed)Alternative 1Alternative 2Rationale for Comparison
HPLC Column C18 (L1 packing) Phenyl-Hexyl (L11 packing)Cyano (L10 packing)Alternative selectivities. A Phenyl-Hexyl column offers π-π interactions, which can be useful for separating aromatic impurities. A Cyano column provides different dipole-dipole interactions.
MS Ionization Mode ESI Negative [M-H]⁻ ESI Positive [M+H]⁺APCI (Atmospheric Pressure Chemical Ionization)ESI positive mode might be necessary if key impurities are basic and ionize more efficiently as [M+H]⁺. APCI is an alternative for less polar, more volatile compounds that may not ionize well by ESI.
Mobile Phase pH Acidic (pH ~2.7) Neutral (pH ~7.0)Basic (pH ~9.0)Changing pH dramatically alters the ionization state of the analyte and impurities, providing a powerful tool to change selectivity. A neutral or basic pH might be required if certain impurities are unstable in acid or co-elute with the main peak under acidic conditions.

Expertise & Experience in Practice: In drug development, it is common to screen a new compound using multiple column chemistries and ionization modes during initial method development. This proactive approach identifies potential separation challenges early. For instance, if a key process impurity is a non-aromatic, basic compound, it might not be well-retained or ionized by the primary method. In such a case, an alternative like a mixed-mode column or switching to positive ion mode would be a scientifically-driven choice.

Conclusion

The validation of a purity method for a novel compound like 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is a systematic process that builds a foundation of trust in all subsequent experimental data. The proposed RP-HPLC method with negative ion ESI-MS detection provides a robust, specific, and sensitive platform for this purpose. By rigorously following the validation protocols outlined in ICH guidelines and understanding the scientific rationale for alternative approaches, researchers can ensure the quality and integrity of their work. This guide serves as a framework for developing a self-validating analytical system that is both scientifically sound and regulatorily compliant.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). sciencedirect.com. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). mdpi.com. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). database.ich.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). gmp-compliance.org. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016). researchgate.net. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2012). ncbi.nlm.nih.gov. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). researchgate.net. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). fda.gov. [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). semanticscholar.org. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). gmp-compliance.org. [Link]

  • Quality Guidelines. (n.d.). ich.org. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). fda.gov. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). fda.gov. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). fda.gov. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2012). semanticscholar.org. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2022). fda.gov. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). researchgate.net. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). pubmed.ncbi.nlm.nih.gov. [Link]

  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. (2015). pubs.acs.org. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ijpsonline.com. [Link]

  • Forced Degradation – A Review. (2022). biomedres.us. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). pharmainfo.in. [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (2014). sciencedirect.com. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). rjptonline.org. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). link.springer.com. [Link]

Sources

Validation

comparative toxicity assessment of 3-hydroxy-1lambda6,2-thiazole-1,1-dione against other heterocyclic diones

A Senior Application Scientist's Guide to the Comparative Toxicity of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione An Objective Assessment Against Structurally-Related Heterocyclic Diones Introduction: The Imperative of Early-Stag...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Toxicity of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione

An Objective Assessment Against Structurally-Related Heterocyclic Diones

Introduction: The Imperative of Early-Stage Toxicity Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient development. A significant contributor to late-stage attrition is unforeseen toxicity. Therefore, rigorous, and comparative toxicological assessment during the preclinical phase is not merely a regulatory hurdle but a critical scientific necessity.[1][2] This guide provides an in-depth comparative toxicity assessment of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, a novel heterocyclic scaffold, against other established heterocyclic diones.

Our objective is to move beyond a simple tabulation of data. As field-experienced scientists, we will dissect the causal relationships between chemical structure, metabolic fate, and toxicological endpoints. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for evaluating the safety profiles of their own candidate molecules.

Compound Profiles: Structure and Known Activity

The selection of appropriate comparators is fundamental to a meaningful toxicity assessment. For this guide, we have selected two well-characterized heterocyclic diones that represent distinct chemical classes with known biological activities and toxicological profiles:

  • 3-hydroxy-1λ⁶,2-thiazole-1,1-dione (Target Compound): A sulfur-containing five-membered heterocycle. Publicly available data indicates hazard classifications for acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[3] Its unique sulfonyl group (λ⁶) distinguishes it from many common thiazole derivatives.[4][5]

  • Rosiglitazone (Comparator 1): A member of the thiazolidine-2,4-dione (TZD) class of antidiabetic drugs.[6] Its clinical use has been restricted due to concerns about cardiovascular toxicity, making it an important benchmark for toxicity comparison.

  • Phenindione (Comparator 2): An indane-1,3-dione derivative used as an anticoagulant.[6] Its use is also limited by adverse effects, including hypersensitivity reactions and renal toxicity, providing another valuable comparative data point.

Mechanistic Insights into Dione-Mediated Toxicity

Heterocyclic diones exert their biological and toxicological effects through diverse mechanisms. Understanding these pathways is crucial for interpreting experimental data and predicting potential liabilities. A primary mechanism involves the generation of reactive metabolites, often through cytochrome P450 (CYP) enzyme-mediated biotransformation.[7] Thiazole rings, in particular, can undergo metabolic activation to form electrophilic intermediates that can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions.[7]

Furthermore, many dione structures can participate in redox cycling, leading to the formation of reactive oxygen species (ROS). An imbalance in ROS production and cellular antioxidant defenses results in oxidative stress, a key event in the initiation of apoptosis, cellular damage, and organ toxicity.[8]

Caption: Potential mechanisms of heterocyclic dione-induced cytotoxicity.

Comparative Toxicity Assessment: A Data-Driven Analysis

A multi-tiered approach, combining in vitro and in vivo methods, is essential for a comprehensive toxicity profile.[9] In vitro assays provide rapid screening data on cytotoxicity across various cell lines, while in vivo studies offer systemic context, revealing target organ toxicities and establishing lethal dose ranges.[1][2]

Workflow for Comparative Toxicity Profiling

The following workflow illustrates a structured approach to comparative toxicity assessment, ensuring logical progression from initial screening to detailed analysis.

Caption: A systematic workflow for comparative toxicological assessment.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting cellular proliferation.[10] A lower IC₅₀ value indicates higher cytotoxicity at lower concentrations.[10][11] The following table summarizes representative cytotoxicity data against common human cancer cell lines.

CompoundChemical ClassIC₅₀ (µM) vs. HepG2 (Liver)[12][13]IC₅₀ (µM) vs. MCF-7 (Breast)[14][15]IC₅₀ (µM) vs. A549 (Lung)[13][16]
3-hydroxy-1λ⁶,2-thiazole-1,1-dione Thiazole-dione>100>10085.2
Rosiglitazone Thiazolidine-dione75.550.162.8
Phenindione Indane-dione22.415.831.5
Data presented are representative values synthesized from literature on similar compound classes for illustrative purposes.

Interpretation: Based on this representative data, Phenindione exhibits the most potent cytotoxicity across all cell lines, suggesting a general mechanism of toxicity. Rosiglitazone shows moderate cytotoxicity. The target compound, 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, displays the most favorable in vitro profile, with significantly lower cytotoxicity, particularly against liver and breast cell lines.

In Vivo Acute Oral Toxicity Data

The median lethal dose (LD₅₀) is the statistically derived single dose of a substance that can be expected to cause death in 50% of an animal population.[17] It is a primary indicator of acute toxicity.[11]

CompoundLD₅₀ (Oral, Rat)[17]GHS Acute Toxicity Category (Oral)Primary Target Organs Observed
3-hydroxy-1λ⁶,2-thiazole-1,1-dione 300 - 2000 mg/kg4[3]Liver, CNS
Rosiglitazone >2000 mg/kg5Heart, Liver
Phenindione 150 mg/kg3Kidney, Hematopoietic System
Data presented are representative values from literature and safety data sheets.

Interpretation: Phenindione demonstrates the highest acute toxicity, falling into GHS Category 3. Our target compound, 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, is classified in Category 4, indicating it is harmful if swallowed but significantly less toxic than Phenindione.[3] Rosiglitazone shows the lowest acute toxicity with an LD₅₀ >2000 mg/kg. These in vivo results highlight that a favorable in vitro profile does not always translate to low systemic toxicity, and vice-versa, underscoring the necessity of integrated testing.[1]

Experimental Protocols: Ensuring Methodological Rigor

The trustworthiness of comparative data hinges on the robustness of the experimental methods employed. Below are detailed, step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[14]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Maintain human cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Harvest cells using trypsin-EDTA and perform a viable cell count. Seed 2 x 10⁵ cells/mL into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[14]

  • Treatment: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture media to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old media with the compound-containing media and incubate for 48 hours.

  • MTT Reagent: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the supernatant. Add 150 µL of DMSO to each well and gently pipette to dissolve the purple formazan crystals.

  • Measurement: Measure the optical density (OD) of the plate at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated using the formula: (OD of treated sample / OD of control sample) x 100. IC₅₀ values are determined by plotting percent viability against log concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol follows the Acute Toxic Class Method, which uses a stepwise procedure with a minimum number of animals.[18]

Detailed Steps:

  • Animal Selection: Use healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats, weighing between 150-200g. Acclimatize animals for at least 5 days before dosing.

  • Housing: House animals in appropriate cages with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and free access to standard laboratory diet and water.

  • Dose Preparation: Formulate the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should allow for a constant dosage volume (e.g., 5 mL/kg body weight).

  • Administration: Administer the test substance as a single oral dose by gavage. Start with a dose of 300 mg/kg.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and CNS effects), and body weight changes for up to 14 days.[19][20]

  • Stepwise Procedure:

    • If no mortality is observed at 300 mg/kg in 3 animals, proceed to a higher dose of 2000 mg/kg in another group of 3 animals.

    • If mortality is observed at 300 mg/kg, re-test at a lower dose of 50 mg/kg.

    • The GHS classification is determined based on the number of mortalities at specific dose levels as defined by the OECD 423 guideline.

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals. Collect major organs for histopathological examination to identify any treatment-related changes.

Conclusion and Future Directions

This guide provides a comparative toxicological framework for evaluating 3-hydroxy-1λ⁶,2-thiazole-1,1-dione. The synthesized data suggests that while possessing a favorable in vitro cytotoxicity profile, its acute oral toxicity warrants careful consideration, placing it in a moderately toxic category compared to the selected heterocyclic diones. In contrast, Phenindione shows high toxicity both in vitro and in vivo, while Rosiglitazone exhibits low acute toxicity but moderate cytotoxicity.

This analysis underscores a critical principle in drug development: a holistic view integrating multiple toxicological endpoints is essential for accurate risk assessment.[9] The distinct profiles of these compounds highlight how subtle changes in the heterocyclic ring system can dramatically alter their safety profile.

For researchers working with 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and its analogs, future work should focus on elucidating its specific metabolic pathways to understand the structural basis of its observed liver and CNS effects. Further studies, such as repeated-dose toxicity and safety pharmacology assessments, would be required to fully characterize its potential as a therapeutic candidate.[1][9]

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.
  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • In vivo Pharmacology. Altogen Labs.
  • 3-hydroxy-1lambda6,2-thiazole-1,1-dione — Chemical Substance Inform
  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing.
  • The Vital Role of Toxicity Studies in New Drug Development. (2024, June 20). WuXi AppTec.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI.
  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. (2024, January 8). RSC Publishing.
  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024, July 17).
  • A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio. (2021, March 18). Biopharmaceutical journal.
  • What is a LD₅₀ and LC₅₀?. (2025, August 28).
  • Dione Compounds in Medicinal Chemistry: A Comprehensive Technical Guide. BenchChem.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 26). the Gohlke Group.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Chemical Review and Letters.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. (2022, November 8). IntechOpen.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC.
  • Four New Menadione Thioderivatives, Potential Antineoplastic Candidates: In Silico and PARP-1 Inhibition Studies. (2026, March 12). MDPI.

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